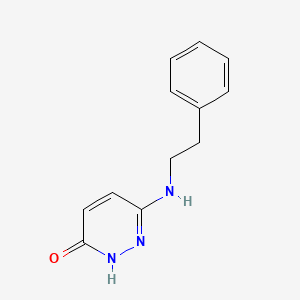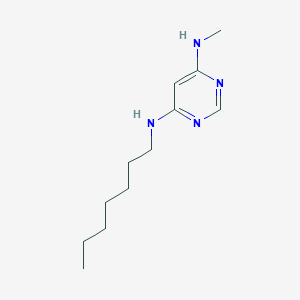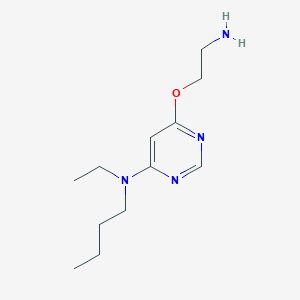
1-(1-(ジフルオロメチル)シクロプロピル)-N-メチルメタンアミン塩酸塩
説明
1-(1-(difluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride is a useful research compound. Its molecular formula is C6H12ClF2N and its molecular weight is 171.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(difluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(difluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学:創薬
この化合物の独特の構造は、シクロプロピル環に結合したジフルオロメチル基を特徴としており、創薬における医薬品化学にとって貴重な資産となります。 生体等価体として作用し、薬理活性分子中のより一般的な官能基を置き換える可能性があり、効力を向上させ、毒性を低減し、代謝安定性を高めた薬物の作成につながります .
材料科学:高分子合成
材料科学では、この化合物を用いて、高分子にフッ素化された側鎖を導入できます。 ジフルオロメチル基は、高分子の結晶化や相挙動に影響を与えるため、耐薬品性、熱安定性、および潜在的に新規な光学特性などの望ましい特性を付与する可能性があります .
環境科学:フッ素化化合物分析
環境科学者は、この化合物を用いてフッ素化された汚染物質の分析を検討するかもしれません。 その明確な構造と反応性は、環境持続性フッ素化化合物の検出と定量における標準または試薬として役立ちます .
分析化学:クロマトグラフィー
分析化学、特にクロマトグラフィーでは、この化合物の強力な電子求引性ジフルオロメチル基を用いて固定相を修飾できます。 この修飾により、フッ素化部分との相互作用に基づいて物質を分離することが強化され、複雑な混合物の分離能が向上します .
生化学:タンパク質標識
生化学者は、この化合物をタンパク質の標識に有用であると考えるかもしれません。ジフルオロメチル基は、NMR分光法研究におけるマーカーとなり、タンパク質の構造と動態の解明を助けます。 アミノ酸またはペプチドへの組み込みにより、タンパク質の折り畳みと機能についての洞察が得られます .
薬理学:薬物動態研究
薬理学では、この化合物のユニークな化学的特性を薬物動態研究に活用できます。 ジフルオロメチル基の存在により、吸収、分布、代謝、排泄(ADME)プロファイルに影響を与える可能性のある新規プロドラッグまたは活性医薬品成分(API)を合成するために使用できます .
特性
IUPAC Name |
1-[1-(difluoromethyl)cyclopropyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-9-4-6(2-3-6)5(7)8;/h5,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNPFBCRUIZYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CC1)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


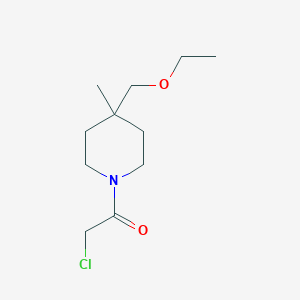


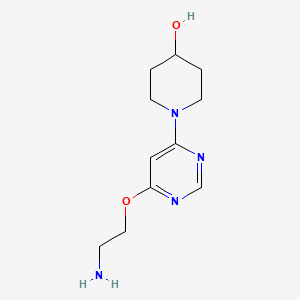
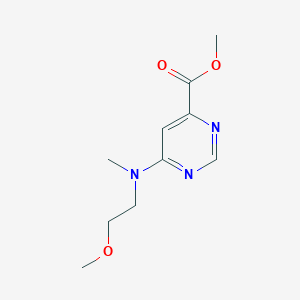
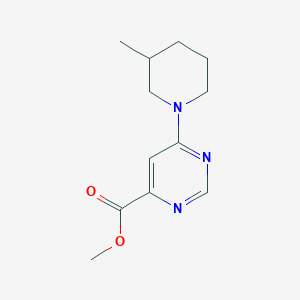
![2,2-Dimethoxy-6-azaspiro[3.4]octane](/img/structure/B1480312.png)

